molecular formula C19H29N5O3S B6052380 1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

Cat. No.: B6052380
M. Wt: 407.5 g/mol
InChI Key: YRVNDEYJKXXZKU-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the imidazole core, followed by the introduction of the cyclopropylmethylsulfonyl and oxolan-2-ylmethyl groups. The final step involves the methylation of the nitrogen atoms. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethylsulfonyl and oxolan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal medication.

    Ketoconazole: An antifungal medication used to treat skin infections.

Compared to these compounds, 1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine may offer unique properties such as enhanced stability, specificity, and potential for modification .

Properties

IUPAC Name

1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3S/c1-22(10-16-8-21-23(2)11-16)12-17-9-20-19(28(25,26)14-15-5-6-15)24(17)13-18-4-3-7-27-18/h8-9,11,15,18H,3-7,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVNDEYJKXXZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)CC2=CN=C(N2CC3CCCO3)S(=O)(=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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